molecular formula C17H17N3O B7470445 N-(2,6-dimethylphenyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide

N-(2,6-dimethylphenyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide

Cat. No. B7470445
M. Wt: 279.34 g/mol
InChI Key: PCUYZTADGREADF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylphenyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide (DMIP) is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of N-(2,6-dimethylphenyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide is not fully understood. However, studies have shown that N-(2,6-dimethylphenyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide can interact with proteins and nucleic acids, leading to changes in their structure and function. N-(2,6-dimethylphenyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide has also been shown to inhibit the activity of certain enzymes involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(2,6-dimethylphenyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide can induce apoptosis (programmed cell death) in cancer cells and inhibit the production of inflammatory cytokines. In vivo studies have shown that N-(2,6-dimethylphenyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide can reduce inflammation and tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One advantage of N-(2,6-dimethylphenyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide is its versatility in different scientific fields. It can be synthesized relatively easily and has shown promising results in various applications. However, one limitation is that N-(2,6-dimethylphenyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for N-(2,6-dimethylphenyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide research. One area of interest is the development of N-(2,6-dimethylphenyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the use of N-(2,6-dimethylphenyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide as a fluorescent probe for studying protein interactions in living cells. Additionally, N-(2,6-dimethylphenyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide can be further incorporated into polymers for use in optoelectronic devices.

Synthesis Methods

N-(2,6-dimethylphenyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide can be synthesized through a multi-step process starting from 2,6-dimethylaniline, which is converted to 2,6-dimethyl-4-nitroaniline. The nitro group is then reduced to an amino group, followed by cyclization with 2-bromo-5-methylpyridine-2-carboxylic acid to form N-(2,6-dimethylphenyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide.

Scientific Research Applications

N-(2,6-dimethylphenyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide has been studied for its potential use in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(2,6-dimethylphenyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide has been shown to have anti-inflammatory and anti-cancer properties. In biochemistry, N-(2,6-dimethylphenyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide has been used as a fluorescent probe for studying protein folding and aggregation. In materials science, N-(2,6-dimethylphenyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide has been incorporated into polymers for use in optoelectronic devices.

properties

IUPAC Name

N-(2,6-dimethylphenyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-11-6-4-7-12(2)16(11)19-17(21)14-10-20-13(3)8-5-9-15(20)18-14/h4-10H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCUYZTADGREADF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CN3C(=CC=CC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide

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